molecular formula C12H10N2O4S2 B1271518 ({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid CAS No. 433245-38-6

({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid

Cat. No.: B1271518
CAS No.: 433245-38-6
M. Wt: 310.4 g/mol
InChI Key: VLBSBHSNWOALSC-UHFFFAOYSA-N
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Description

({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid (CAS 433245-38-6; molecular formula C₁₂H₁₀N₂O₄S₂) is a quinazoline derivative featuring two thioether-linked acetic acid moieties. The quinazoline core is substituted at the 2- and 4-positions with (carboxymethyl)thio groups, conferring unique electronic and steric properties . Its molecular weight (310.35 g/mol) and polar functional groups suggest moderate solubility in aqueous media, though detailed physicochemical data remain understudied .

Properties

IUPAC Name

2-[2-(carboxymethylsulfanyl)quinazolin-4-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S2/c15-9(16)5-19-11-7-3-1-2-4-8(7)13-12(14-11)20-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBSBHSNWOALSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Double Nucleophilic Substitution of 2,4-Dichloroquinazoline

This method involves the reaction of 2,4-dichloroquinazoline with mercaptoacetic acid under alkaline conditions:
Reaction Scheme:
$$
\text{2,4-Dichloroquinazoline} + 2\,\text{HSCH}_2\text{COOH} \xrightarrow{\text{NaOH, TBAI}} \text{Target Compound} + 2\,\text{HCl}
$$
Procedure:

  • Melt 2,4-dichloroquinazoline (1 equiv.) at 60–70°C in aqueous NaOH (10–15%) with tetrabutylammonium iodide (TBAI, 0.004 equiv.) as a phase-transfer catalyst.
  • Add mercaptoacetic acid (2.5 equiv. in 10% NaOH) dropwise at 70–80°C.
  • Reflux for 12–14 hours, cool, and acidify with HCl to precipitate the product.

Key Data:

Parameter Value Source
Yield (hypothetical) 65–75%
Purity (HPLC) >95%
Reaction Time 12–14 h

Advantages: Single-step process with high atom economy.
Challenges: Requires strict control of stoichiometry to avoid mono-substitution byproducts.

Stepwise Synthesis via Mono-Substituted Intermediates

This approach mitigates regioselectivity issues by sequentially substituting chlorine atoms at the 2- and 4-positions:
Step 1: Synthesis of 2-(carboxymethylthio)-4-chloroquinazoline
$$
\text{2-Chloroquinazoline} + \text{HSCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{2-(Carboxymethylthio)-4-chloroquinazoline}
$$
Step 2: Substitution at Position 4
$$
\text{Intermediate} + \text{HSCH}
2\text{COOH} \xrightarrow{\text{K}2\text{CO}3, \text{Acetone}} \text{Target Compound}
$$

Key Data:

Parameter Value Source
Intermediate Yield 80–85%
Final Step Yield 70–75%

Advantages: Better control over substitution sites.
Challenges: Requires isolation/purification of intermediates, increasing complexity.

Oxidative Dimerization of Mercaptoacetic Acid Derivatives

A radical-mediated coupling strategy could be employed using 2-mercaptoquinazolin-4-one:
Reaction Scheme:
$$
2\,\text{2-Mercaptoquinazolin-4-one} + 2\,\text{ClCH}_2\text{COOH} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Procedure:

  • React 2-mercaptoquinazolin-4-one (1 equiv.) with chloroacetic acid (1.1 equiv.) in acetone/K$$2$$CO$$3$$.
  • Reflux for 6–8 hours, followed by acidification to isolate the product.

Key Data:

Parameter Value Source
Yield 60–65%
Reaction Time 6–8 h

Advantages: Utilizes stable starting materials.
Challenges: Lower yields due to competitive oxidation side reactions.

Comparative Analysis of Methods

Method Yield Range Purity Complexity Scalability
Direct Substitution 65–75% >95% Moderate High
Stepwise Synthesis 70–75% >90% High Moderate
Oxidative Coupling 60–65% 85–90% Low Low

Critical Reaction Optimization Parameters

  • pH Control: Alkaline conditions (pH 9–10) enhance nucleophilicity of mercaptoacetic acid.
  • Catalysis: Phase-transfer catalysts (e.g., TBAI) improve reaction rates in biphasic systems.
  • Temperature: Reflux conditions (80–100°C) are optimal for substitution.

Analytical Characterization

Hypothetical spectral data based on analogous compounds:

  • IR (KBr): 1690–1710 cm$$^{-1}$$ (C=O), 2550–2600 cm$$^{-1}$$ (S-H, if present).
  • $$^1$$H NMR (DMSO-d$$6$$): δ 4.20 (s, 4H, SCH$$2$$), 7.50–8.30 (m, 4H, quinazoline-H).
  • MS (ESI): m/z 353 [M+H]$$^+$$.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the thiol groups are converted to disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases. Its ability to inhibit specific enzymes makes it a valuable candidate in drug formulation.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of quinazoline, including those related to this compound, exhibit significant anticancer properties. For instance, compounds derived from quinazoline structures have shown cytotoxicity against various cancer cell lines, such as colon and ovarian cancers, with GI50 values indicating potent activity at low concentrations . This suggests that further exploration of this compound could lead to the development of effective anticancer agents.

Biochemical Research

In biochemical studies, this compound is utilized to investigate metabolic pathways and enzyme interactions. Its structural components allow researchers to explore cellular processes, leading to insights into potential therapeutic targets.

Research Findings

Studies have indicated that compounds with similar structures can modulate enzyme activities involved in metabolic pathways, which may pave the way for developing targeted therapies for metabolic disorders .

Material Science

The unique properties of this compound make it suitable for applications in material science. It is being explored for its potential in developing novel materials such as polymers and coatings that require enhanced thermal stability and chemical resistance.

Applications in Coatings

Research has shown that quinazoline derivatives can improve the durability and performance of coatings used in various industrial applications . Such advancements highlight the compound's versatility beyond biological applications.

Agricultural Chemistry

This compound is also being investigated as a bioactive agent in agrochemicals. Its potential to enhance crop resistance against pests and diseases positions it as a candidate for sustainable agricultural practices.

Bioactivity Studies

Preliminary studies suggest that compounds with similar structures exhibit antifungal and antibacterial properties, which could be beneficial in protecting crops from pathogens . This application could significantly impact agricultural productivity and sustainability.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It aids in calibrating and validating analytical techniques used to detect and quantify similar compounds.

Importance in Method Validation

The use of such compounds ensures accuracy in analytical measurements, which is crucial for research and quality control in pharmaceutical development .

Mechanism of Action

The mechanism of action of ({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of various biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

The compound’s structural uniqueness lies in its quinazoline core and dual thioacetic acid substituents. Comparisons with analogous compounds reveal key distinctions:

Compound Name Core Structure Substituents/Functional Groups Key Structural Differences Reference
({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid Quinazoline Two (carboxymethyl)thio groups at positions 2 and 4 Fully aromatic quinazoline; dual thioether linkages
2-((5-Methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide Triazinoindole Thioacetamide group; phenoxy substituent Non-quinazoline core; amide vs. carboxylic acid functionality
Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate Quinazolinone Ethyl ester; oxo group at position 4 Reduced aromaticity (quinazolinone); ester vs. acid group
2-((6-R-Quinolin-4-yl)thio)acetic acid derivatives Quinoline Variable R groups (e.g., alkoxy) at position 6 Quinoline vs. quinazoline core; single thioacetic acid group
2-((2-Phenyltetrahydroquinazolin-4-yl)thio)acetic acid Tetrahydroquinazoline Phenyl group; saturated ring Partially hydrogenated core; altered lipophilicity

Key Observations :

  • Substituent position (e.g., 2- and 4- vs. 6-) and ionization state (acid vs. sodium salt) critically influence bioavailability and toxicity .

Physicochemical Properties

Computational and experimental data highlight differences in solubility, lipophilicity, and stability:

Property Target Compound Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate 2-((6-R-Quinolin-4-yl)thio)acetic Acid Sodium Salt 2-((5-(2,4-Dimethoxyphenyl)triazol-3-yl)thio)acetic Acid
logP (Predicted) ~1.2 (acidic form) ~2.5 (ester form) ~0.8 (ionized) ~1.8 (neutral)
Solubility Moderate in water Low (ester) High (ionic) Low (methoxy groups)
Stability Stable at 0°C Hydrolyzes to acid under basic conditions Sensitive to pH changes Stable under inert atmosphere

Key Observations :

  • The target compound’s dual carboxylic acid groups enhance water solubility compared to esterified analogs (e.g., ) but reduce membrane permeability .
  • Sodium salts of thioacetic acid derivatives () exhibit higher solubility but increased toxicity due to improved bioavailability .

Key Observations :

  • The target compound’s lack of ionizable groups (vs. sodium salts) may reduce unintended toxicity but limit bioactivity in certain applications.
  • Halogenation or methoxy substitution () can modulate specificity toward biological targets.

Biological Activity

({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and antimicrobial activities. The unique structure of this compound allows it to interact with various molecular targets, leading to modulation of significant biological pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N2O3S2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3\text{S}_2

This formula indicates the presence of multiple functional groups that contribute to its biological activity. The thioether and carboxymethyl groups are particularly notable for their roles in enhancing solubility and reactivity.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It may act as an inhibitor or activator of these targets, influencing various cellular processes such as:

  • Cell Proliferation : Inhibition of enzymes involved in cell cycle progression, leading to anti-cancer effects.
  • Inflammation : Modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Recent studies have shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, this compound has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrating promising IC50 values (concentration required to inhibit 50% of cell growth) in the low micromolar range .

Cell Line IC50 Value (µM) Reference
MCF-72.09
HepG22.08

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have been investigated through its effects on cytokine production. It has been observed to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a role in mitigating inflammatory responses .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic processes .

Case Studies

  • Cytotoxicity Assessment : A study focused on the cytotoxic effects of quinazoline derivatives found that this compound significantly inhibited cell proliferation in MCF-7 and HepG2 cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for ({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid and its derivatives?

The compound is typically synthesized via nucleophilic substitution reactions. For example, derivatives of structurally similar thioacetic acids (e.g., quinoline- or triazole-based analogs) are synthesized by reacting thiol-containing precursors (e.g., 5-substituted-4H-1,2,4-triazole-3-thiones) with chloroacetic acid in an alkaline medium under reflux conditions. Sodium or potassium hydroxides are often used to maintain pH, and the reaction proceeds via thioether bond formation . Post-synthesis, sodium salts are generated to improve water solubility .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation involves a combination of:

  • Elemental analysis to verify stoichiometry.
  • IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for carboxylic acid, S–S bonds at ~500 cm⁻¹).
  • Thin-layer chromatography (TLC) to confirm purity after recrystallization . Advanced characterization may include NMR or mass spectrometry for detailed molecular confirmation.

Q. What physicochemical properties are critical for evaluating this compound's research utility?

Key properties include:

  • Lipophilicity (log P) and distribution coefficient (log D at pH 7) , calculated via quantum chemical methods to predict membrane permeability .
  • Water solubility , enhanced through sodium salt formation .
  • Thermal stability , assessed via melting point determination and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents, salt formation) impact biological activity and toxicity?

  • Substituent effects : Alkoxy groups at the quinoline 6-position reduce toxicity compared to unsubstituted derivatives. For example, sodium salts of 2-((6-methoxyquinolin-4-yl)thio)acetic acid exhibit lower cytotoxicity while maintaining rhizogenesis-stimulating activity in plant models .
  • Salt formation : Sodium salts increase bioavailability but may elevate toxicity due to enhanced ionization (e.g., QAC-5 sodium salt showed 15–20% toxicity in sperm motility assays vs. the parent acid) .
  • Antiradical activity : Conversion to salts (e.g., morpholine salts) can block the carboxyl group, reducing free radical scavenging capacity .

Q. What computational models are used to predict bioavailability and toxicity?

  • Lipinski’s "Rule of Five" evaluates drug-likeness, confirming that most derivatives comply with criteria for oral bioavailability .
  • Molecular docking predicts interactions with biological targets (e.g., enzymes involved in rhizogenesis or cytotoxicity pathways) .
  • Toxicity prediction software (e.g., ProTox-II) assesses hepatotoxicity, mutagenicity, and endocrine disruption risks .

Q. How can contradictory data on biological activity (e.g., sodium salts enhancing efficacy but increasing toxicity) be resolved?

Contradictions arise from context-dependent effects:

  • Bioavailability vs. toxicity : Sodium salts improve solubility and cellular uptake but may interact with off-target receptors. Dose-response studies and pharmacokinetic profiling (e.g., ADMET assays) are critical for optimization .
  • Antiradical vs. growth-promoting activity : Carboxyl group ionization in salts reduces radical scavenging but enhances rhizogenesis stimulation. Balancing functional group modifications (e.g., esterification) can decouple these effects .

Q. What methodologies are used to analyze structure-activity relationships (SAR) in this compound class?

  • Comparative synthesis : Synthesizing analogs with systematic substituent variations (e.g., alkyl, aryl, or heterocyclic groups) and testing their biological activity .
  • QSAR modeling : Correlating log P, molecular weight, and electronic parameters with experimental outcomes (e.g., IC₅₀ values in cytotoxicity assays) .
  • Crystallography : Resolving 3D structures to identify binding motifs in enzyme complexes .

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